molecular formula C15H17N3O4 B11089646 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide

Cat. No.: B11089646
M. Wt: 303.31 g/mol
InChI Key: NMZAPRWOISSUIJ-UHFFFAOYSA-N
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Description

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a nitrobenzene moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-yl with 4-nitrobenzohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce corresponding oxides.

Scientific Research Applications

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide
  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-3,4-dimethoxybenzohydrazide

Uniqueness

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of a nitro group and a hydrazide functional group

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-nitrobenzohydrazide

InChI

InChI=1S/C15H17N3O4/c1-15(2)8-11(7-13(19)9-15)16-17-14(20)10-3-5-12(6-4-10)18(21)22/h3-7,16H,8-9H2,1-2H3,(H,17,20)

InChI Key

NMZAPRWOISSUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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